Allyl Bromide Substitution: Azide Source Efficiency
In a nucleophilic substitution between ionic azide and allyl bromide groups attached to a butyl rubber polymer, tetrabutylammonium azide required only 1.1–1.4 equivalents to achieve 100% conversion within 1 day, whereas sodium azide required 6–10 equivalents to achieve only 76% conversion over 4 days [1]. Additionally, the tetrabutylammonium azide reaction proceeded in THF alone, while the sodium azide system required THF/DMF mixed solvent to achieve solubility [1].
| Evidence Dimension | Reaction conversion efficiency and stoichiometry |
|---|---|
| Target Compound Data | 100% conversion in 1 day using 1.1–1.4 equiv |
| Comparator Or Baseline | Sodium azide (NaN₃): 76% conversion in 4 days using 6–10 equiv |
| Quantified Difference | 100% vs. 76% conversion; 1.1–1.4 equiv vs. 6–10 equiv; 1 day vs. 4 days |
| Conditions | Nucleophilic substitution with allyl bromide groups on butyl rubber; solvent: THF (TBAA) vs. THF/DMF (NaN₃); homogeneous system |
Why This Matters
For procurement in industrial-scale polymer modification, TBAA reduces azide reagent consumption by approximately 75–85% and shortens reaction time by 75%, directly lowering material costs and increasing throughput.
- [1] Halpern M. Tetrabutylammonium Versus Sodium – Loose Ion Pair, Solubility or Both? PTC Tip of the Month, January 2017 (analysis of US Patent 9,540,455 Table 1 data). View Source
